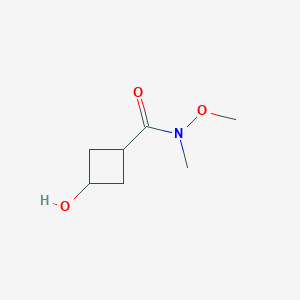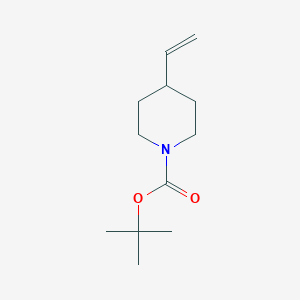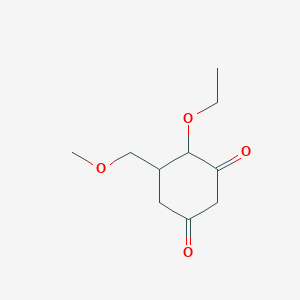
(-)-Erinacine E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Erinacine E is a compound that is found in the fruiting bodies of Hericium erinaceus, commonly known as the lion's mane mushroom. This compound has gained significant attention in the scientific community due to its potential therapeutic properties.
Mecanismo De Acción
(-)-Erinacine E exerts its neuroprotective effects by activating the cAMP response element-binding protein (CREB) pathway. This leads to the upregulation of NGF synthesis, which promotes the survival and regeneration of neurons. Additionally, (-)-Erinacine E has been shown to have antioxidant and anti-inflammatory properties, which further contribute to its neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
(-)-Erinacine E has been shown to increase NGF synthesis in vitro and in vivo. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, (-)-Erinacine E has been shown to have anti-inflammatory and antioxidant effects, which can protect neurons from oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (-)-Erinacine E in lab experiments include its neuroprotective properties, its ability to stimulate NGF synthesis, and its anti-inflammatory and antioxidant effects. However, there are also limitations to using (-)-Erinacine E in lab experiments. These include the difficulty in synthesizing the compound and the need for further research to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on (-)-Erinacine E. These include:
1. Further studies to determine the safety and efficacy of (-)-Erinacine E in humans.
2. Investigation of the potential therapeutic effects of (-)-Erinacine E in other neurodegenerative diseases such as multiple sclerosis and amyotrophic lateral sclerosis.
3. Development of novel synthetic methods for (-)-Erinacine E that are more efficient and cost-effective.
4. Investigation of the potential synergistic effects of (-)-Erinacine E with other compounds such as curcumin and resveratrol.
5. Exploration of the potential use of (-)-Erinacine E in combination with other therapies for the treatment of neurodegenerative diseases.
Conclusion:
(-)-Erinacine E is a compound found in Hericium erinaceus that has potential therapeutic properties for the treatment of neurodegenerative diseases. Its neuroprotective effects are due to its ability to stimulate NGF synthesis and its anti-inflammatory and antioxidant properties. While there are limitations to using (-)-Erinacine E in lab experiments, there are several future directions for research that could lead to the development of novel therapies for the treatment of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of (-)-Erinacine E is a complex process that involves several steps. The first step is the extraction of the compound from the fruiting bodies of Hericium erinaceus. This is followed by a purification process that involves chromatography and crystallization. The final step is the characterization of the compound using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
(-)-Erinacine E has been the subject of several scientific studies due to its potential therapeutic properties. It has been shown to have neuroprotective effects and can stimulate nerve growth factor (NGF) synthesis. This makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
178232-25-2 |
|---|---|
Nombre del producto |
(-)-Erinacine E |
Fórmula molecular |
C25H36O6 |
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
(4R,9R,12R,13S,15S,18S,19S,20R,21R,22R)-9,12-dimethyl-6-propan-2-yl-14,16-dioxahexacyclo[16.3.1.04,12.05,9.013,21.015,20]docosa-1,5-diene-18,19,20,22-tetrol |
InChI |
InChI=1S/C25H36O6/c1-12(2)13-7-8-22(3)9-10-23(4)15(16(13)22)6-5-14-17-19(23)31-21-25(17,29)20(27)24(28,11-30-21)18(14)26/h5,12,15,17-21,26-29H,6-11H2,1-4H3/t15-,17-,18-,19+,20+,21+,22-,23-,24+,25-/m1/s1 |
Clave InChI |
YUCYEVHMFBEBSC-JQALDXPXSA-N |
SMILES isomérico |
CC(C)C1=C2[C@H]3CC=C4[C@@H]5[C@@H]([C@@]3(CC[C@]2(CC1)C)C)O[C@H]6[C@@]5([C@H]([C@@]([C@@H]4O)(CO6)O)O)O |
SMILES |
CC(C)C1=C2C3CC=C4C5C(C3(CCC2(CC1)C)C)OC6C5(C(C(C4O)(CO6)O)O)O |
SMILES canónico |
CC(C)C1=C2C3CC=C4C5C(C3(CCC2(CC1)C)C)OC6C5(C(C(C4O)(CO6)O)O)O |
Sinónimos |
erinacine E erinacine-E |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B69930.png)
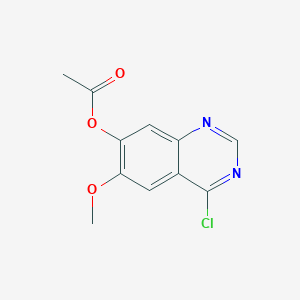
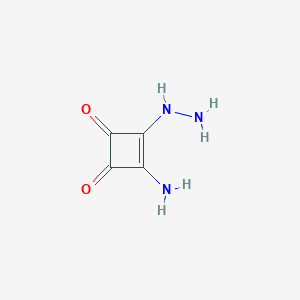
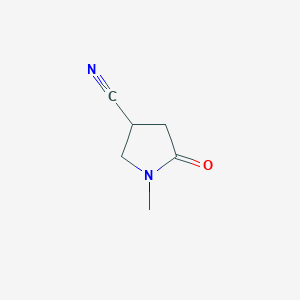
![3-Hydroxy-5-methoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B69942.png)
![4-Methyl-5-azaspiro[2.4]heptan-2-amine](/img/structure/B69949.png)
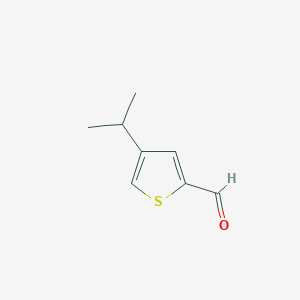
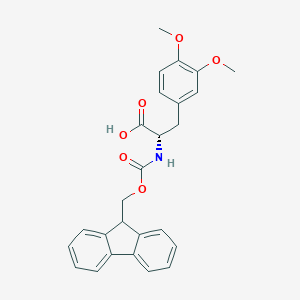
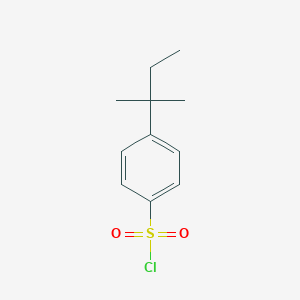
![2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B69963.png)
![4-[5-(Trifluoromethyl)pyrid-2-yloxy]thiobenzamide](/img/structure/B69964.png)
